1-ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one is a complex organic compound that has attracted significant interest due to its unique chemical structure and potential applications in various fields. Its molecular formula is C24H23FN4O2S, featuring a quinoline core, fluorine atom, and several heterocyclic groups.
Synthetic Routes and Reaction Conditions:
The oxadiazole moiety is then constructed using a cyclization reaction involving a hydrazide intermediate.
The piperidine and methylthio groups are introduced through subsequent substitution reactions.
Industrial Production Methods:
Scaling up this synthesis for industrial purposes involves optimizing reaction conditions to maximize yield and minimize by-products.
Flow chemistry and other continuous processing techniques are often employed to achieve efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the sulfur atom of the methylthio group.
Reduction: Reduction reactions may target the nitrogen-containing rings, leading to hydrogenated derivatives.
Substitution: Substitution reactions can occur at various positions on the quinoline and oxadiazole rings, often facilitated by strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or chromium trioxide.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophiles like sodium hydroxide, and electrophiles like acyl chlorides.
Major Products Formed:
Oxidation typically yields sulfoxides or sulfones.
Reduction can produce hydrogenated derivatives.
Substitution results in various substituted quinoline or oxadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is studied for its unique electronic properties and potential as a ligand in coordination chemistry.
Biology: Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery.
Medicine: Preliminary studies indicate its potential as an antimicrobial agent, anti-inflammatory compound, and possibly as an anticancer drug.
Industry: The compound’s stability and reactivity make it useful in materials science, particularly in developing new polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as enzymes or receptors.
The fluorine atom and heterocyclic moieties enable strong binding to active sites, often through hydrogen bonding and van der Waals interactions.
The methylthio group can undergo oxidation, generating reactive species that further modulate biological activity.
Comparison with Similar Compounds
Similar Compounds: Examples include 1-ethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)quinolin-4(1H)-one and 6-fluoro-3-(4-methylphenyl)-1-ethylquinolin-4(1H)-one.
Uniqueness: 1-Ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one’s combination of functional groups results in a distinct profile, particularly in its stability and reactivity compared to similar compounds.
That’s a detailed dive into this compound for you! Got more specifics or need to pivot to another topic?
Properties
IUPAC Name |
1-ethyl-6-fluoro-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O2S/c1-3-29-15-19(25-27-24(28-32-25)16-7-9-17(33-2)10-8-16)23(31)18-13-20(26)22(14-21(18)29)30-11-5-4-6-12-30/h7-10,13-15H,3-6,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWHCEICVSZSSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=C(C=C5)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.